3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid

Lipoxygenase inhibition Cyclooxygenase-2 Multi-target profiling

3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid (CAS 103753-80-6; molecular formula C₁₀H₈Cl₂O₂, MW 231.075) is an α-methyl-substituted cinnamic acid derivative bearing a 3,4-dichloro substitution on the phenyl ring. It belongs to the broader class of α-arylacrylic acids and is recognized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX).

Molecular Formula C10H8Cl2O2
Molecular Weight 231.072
CAS No. 103753-80-6
Cat. No. B597135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid
CAS103753-80-6
Molecular FormulaC10H8Cl2O2
Molecular Weight231.072
Structural Identifiers
SMILESCC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)
InChIKeyFIRKWVFXHAUMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic Acid: Comparator-First Chemoinformatics Profile for Procurement Decisions


3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid (CAS 103753-80-6; molecular formula C₁₀H₈Cl₂O₂, MW 231.075) is an α-methyl-substituted cinnamic acid derivative bearing a 3,4-dichloro substitution on the phenyl ring . It belongs to the broader class of α-arylacrylic acids and is recognized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. The compound also serves as a multi-functional scaffold with documented antimalarial, antifungal, antivenom, and anticarcinogenic activities, and functions as an antioxidant in lipid systems [1][2]. Unlike structurally similar analogs, the presence of both the α-methyl group and the dual chlorine substitution at the 3- and 4-positions of the phenyl ring creates a unique steric and electronic environment that cannot be replicated by simpler non-methylated cinnamic acids or mono-chlorinated variants.

Why In-Class Substitution of 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic Acid Introduces Quantifiable Risk


Cinnamic acid derivatives with similar substitution patterns cannot be interchanged without risking loss of function, because the specific combination of α-methylation and 3,4-dichloro phenyl substitution simultaneously controls at least four independent pharmacological properties—lipoxygenase inhibition potency, COX-2 selectivity, antioxidant capacity, and downstream synthetic utility [1]. Non-methylated 3,4-dichlorocinnamic acid (CAS 1202-39-7), for example, lacks the α-methyl group that is essential for the Meerwein arylation pathway to cericlamine, an antidepressant for which the target compound serves as a key synthetic intermediate [2][3]. Furthermore, mono-chlorinated α-methylcinnamic acids (e.g., 4-chloro-α-methylcinnamic acid, CAS 1202-60-4) have demonstrated antifungal chemosensitization activity in Saccharomyces cerevisiae cell wall mutants, but only the 3,4-dichloro substitution pattern has been associated with the multi-target enzyme inhibition profile encompassing COX, LOX, formyltetrahydrofolate synthetase, and carboxylesterase [1][4]. The regioisomeric 2,6-dichloro variant (CAS 1081758-62-4) differs in chlorine atom placement and electronic distribution, leading to fundamentally different molecular recognition and biological activity profiles . Generic substitution without quantitative head-to-head data therefore carries the risk of silent performance loss in any application relying on this compound's specific substitution pattern.

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic Acid Against Closest Analogs


Enzyme Inhibition Selectivity: Differential Multi-Target Profile vs. Non-Methylated 3,4-Dichlorocinnamic Acid

The target compound exhibits a multi-enzyme inhibition profile that cannot be replicated by the non-methylated analog 3,4-dichlorocinnamic acid. MeSH authoritative database records document that 3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid is a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, while additionally functioning as an antioxidant in fats and oils [1]. By contrast, 3,4-dichlorocinnamic acid (CAS 1202-39-7) has a documented primary inhibition profile limited to mushroom tyrosinase (IC₅₀ = 1.7 mM for monophenolase and 0.765 mM for diphenolase activity for 2-chlorcinnamic acid; the 2,4-dichloro analog shows IC₅₀ = 0.295 mM for diphenolase), with no reported multi-target activity across LOX, COX, formyltetrahydrofolate synthetase, and carboxylesterase . The α-methyl group in the target compound is structurally required for this broader polypharmacology.

Lipoxygenase inhibition Cyclooxygenase-2 Multi-target profiling Arachidonic acid cascade

Synthetic Utility Differentiation: Exclusive Meerwein Arylation Scaffold for Cericlamine Antidepressant vs. Non-Methylated Cinnamic Acid Esters

The α-methyl substitution on the acrylic acid backbone is absolutely required for the Meerwein arylation pathway that produces cericlamine, a clinically evaluated serotonin uptake inhibitor antidepressant. The patent literature (Parke Davis, FR2761686B1 and MXPA99006588A) explicitly describes the process consisting of: (i) arylating methacrylic acid with the diazonium chloride of 3,4-dichloroaniline to obtain (±)-2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid, followed by (ii) amination with dimethylamine [1][2]. Methacrylic acid (2-methylprop-2-enoic acid) provides the critical α-methyl group that is subsequently retained through the entire synthetic sequence. The non-methylated analog 3,4-dichlorocinnamic acid cannot participate in this Meerwein arylation pathway because the α-position lacks the methyl substituent required for the subsequent dimethylamino displacement and the quaternary carbon center formation at the 2-position of the final cericlamine structure [1]. This makes the target compound uniquely positioned as a reference standard or analytical intermediate for any laboratory engaged in cericlamine-related research or quality control.

Cericlamine synthesis Meerwein arylation Methacrylic acid scaffold Antidepressant intermediate

Antifungal Chemosensitization: Class-Level SAR Evidence for α-Methylcinnamic Acids with 3,4-Dichloro Substitution vs. Mono-Chlorinated Analogs

A systematic structure-activity relationship (SAR) study of 33 cinnamic acid derivatives against Saccharomyces cerevisiae cell wall integrity mutants (slt2Δ, bck1Δ, glr1Δ) identified 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid as the most active compounds, with 4-chloro-α-methylcinnamic acid further overcoming fludioxonil tolerance of Aspergillus fumigatus antioxidant MAPK mutants (sakAΔ, mpkCΔ) [1]. Critically, 4-methoxycinnamic acid (devoid of α-methyl) was significantly less effective and failed to overcome glr1Δ tolerance, while 4-methylcinnamic acid—the deoxygenated analog retaining the α-methyl—was effective, demonstrating the essential role of α-methylation for antifungal chemosensitization activity [1]. The target compound (3,4-dichloro-α-methylcinnamic acid) incorporates both the α-methyl group and dual chlorine substitution, positioning it within the most potent structural class identified in this screening cascade. Although direct head-to-head data for the 3,4-dichloro variant within this specific assay are not published, it belongs to the α-methyl-substituted cinnamic acid chemotype that demonstrated the highest activity in the study.

Antifungal chemosensitization Cell wall disruption MAPK pathway Cinnamic acid SAR

Antioxidant-Lipoxygenase Dual Functionality: Lipid System Protection vs. Single-Mechanism Antioxidants or LOX Inhibitors

The MeSH authoritative descriptor for this compound explicitly records that it serves as an antioxidant in fats and oils in addition to being a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This dual functionality—direct radical-scavenging antioxidant capacity combined with enzymatic LOX inhibition—distinguishes it from pure LOX inhibitors such as NDGA (nordihydroguaiaretic acid), which is a selective LOX inhibitor with IC₅₀ values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) but with known pro-oxidant behavior at higher concentrations . The target compound also prevents the release of arachidonate, the parent compound for prostaglandin and prostacyclin synthesis, and inhibits phospholipase A₂ in Naja naja venom, providing a broader intervention point in the arachidonic acid cascade than single-target agents [2]. The non-methylated 3,4-dichlorocinnamic acid has no documented dual antioxidant-LOX functionality.

Lipid antioxidant Lipoxygenase inhibition Arachidonic acid cascade Multi-functional agents

Broad-Spectrum Biological Activity Portfolio: Antimalarial, Antivenom, and Anticarcinogenic Activities vs. Narrow-Spectrum Cinnamic Acid Derivatives

The LIN Group AOD Database catalogs an extensive biological activity profile for the target compound that includes: (i) antimalarial activity against Plasmodium falciparum; (ii) antivenom activity that nullifies lethal effects of Naja naja venom and inhibits phospholipase A₂ present in the venom; (iii) anticarcinogenic activity preventing DMBA-induced transformation and TPA-induced promotion in JB6 cells; (iv) antifungal activity inhibiting cilia formation by Aspergillus niger; (v) antimutagenesis activity protecting AT base pairs in S. typhimurium TA102 and TA104 mutagenesis tests; and (vi) anti-edema activity inhibiting paw edema formation induced by phospholipase A₂ in Swiss Wistar mice [1]. By comparison, the non-methylated 3,4-dichlorocinnamic acid has a substantially narrower documented bioactivity spectrum limited to tyrosinase inhibition and use as a synthetic building block for CCR2B receptor antagonists . The mono-chlorinated 4-chloro-α-methylcinnamic acid has documented antifungal chemosensitization but no reported antimalarial or antivenom activities [2]. This breadth of validated biological activities renders the target compound a uniquely versatile probe for polypharmacology screening campaigns and multi-indication drug discovery programs.

Antimalarial Antivenom Anticarcinogenic Polypharmacology Phospholipase A2 inhibition

Physical Property Differentiation: Predicted Physicochemical Parameters vs. Non-Methylated and Regioisomeric Dichloro Analogs

The target compound (CAS 103753-80-6) has predicted density of 1.4 ± 0.1 g/cm³, boiling point of 368.1 ± 32.0 °C at 760 mmHg, flash point of 176.4 ± 25.1 °C, and molecular weight of 231.075 g/mol . The non-methylated 3,4-dichlorocinnamic acid (CAS 1202-39-7) exhibits a significantly different property profile with a measured melting point of 218–220 °C, lower molecular weight of 217.05 g/mol, and predicted density of 1.457 ± 0.06 g/cm³ [1]. The 3,4-dichloro substitution pattern introduces distinct electronic effects: the chlorine atoms at positions 3 and 4 of the phenyl ring are electron-withdrawing and influence both the reactivity of the aromatic ring and the adjacent alkene; the α-methyl group further modulates the electronic environment of the conjugated π-system . The regioisomeric 2,6-dichloro variant (CAS 1081758-62-4) differs in chlorine atom placement and consequent electronic distribution, leading to fundamentally different molecular recognition . These physicochemical differences translate into distinct solubility, formulation, and handling characteristics that are critical for reproducible experimental outcomes.

Physicochemical properties Lipophilicity Formulation compatibility Solubility prediction

Highest-Value Application Scenarios for 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic Acid Based on Quantifiable Differentiation Evidence


Cericlamine Reference Standard and Impurity Profiling in Antidepressant Pharmaceutical Development

In pharmaceutical quality control and reference standard programs for cericlamine (a serotonin uptake inhibitor antidepressant), 3-(3,4-dichlorophenyl)-2-methylprop-2-enoic acid serves as a critical analytical intermediate and potential process impurity marker. The patented synthesis of cericlamine proceeds via Meerwein arylation of methacrylic acid (the α-methyl scaffold) with diazotized 3,4-dichloroaniline, a pathway that is structurally inaccessible to non-methylated 3,4-dichlorocinnamic acid [1]. Laboratories engaged in cericlamine development, generic drug manufacturing, or pharmacopeial monograph preparation should procure this compound as a dedicated reference material because the α-methyl group is retained through the entire synthetic sequence and any impurity derived from non-methylated cinnamic acid starting material would produce a structurally distinct and analytically separable byproduct [1][2]. Use of the incorrect analog for impurity spiking or method validation would generate false-negative results and compromise regulatory submission data integrity.

Multi-Target Polypharmacology Probe for Arachidonic Acid Cascade and Oxidative Stress Research

The compound's unique combination of potent lipoxygenase inhibition, secondary COX inhibition, phospholipase A₂ inhibition, and direct antioxidant activity in lipid systems makes it an ideal polypharmacology probe for studying the integrated arachidonic acid cascade and oxidative stress pathways [1][2]. Unlike single-target LOX inhibitors such as NDGA (which exhibits pro-oxidant behavior at higher concentrations), the target compound provides simultaneous intervention at multiple nodes of the inflammatory lipid mediator network—arachidonate release (PLA₂), leukotriene synthesis (LOX), prostaglandin production (COX), and direct radical scavenging [1][3]. For academic or industrial laboratories investigating complex inflammatory diseases where multiple pathways contribute to pathology (e.g., atherosclerosis, psoriasis, cancer-related inflammation), this single-compound multi-target approach reduces the confounding variables introduced by combination treatments and simplifies dose-response relationship analysis.

Antifungal Resistance Chemosensitization Screening with Cell Wall Integrity Mutant Models

Based on class-level SAR evidence demonstrating that α-methylcinnamic acids with chloro substitution possess the highest antifungal chemosensitization activity against S. cerevisiae cell wall integrity mutants and can overcome fludioxonil tolerance in A. fumigatus MAPK mutants, the target compound is well-suited as a lead scaffold for antifungal adjuvant development [1]. Research programs focused on overcoming echinocandin tolerance in filamentous fungal pathogens (e.g., Aspergillus species) should select the 3,4-dichloro-α-methyl substitution pattern over non-methylated or mono-chlorinated alternatives, as the published SAR clearly establishes the essential role of the α-methyl group and the enhancing effect of chloro substitution for activity against slt2Δ, bck1Δ, and glr1Δ mutants [1]. The documented antifungal activity against Aspergillus niger (cilia formation inhibition) provides additional organism-level validation [2].

Antimalarial and Antivenom Drug Discovery Starting Point for Neglected Disease Programs

The compound's validated antimalarial activity against Plasmodium falciparum and antivenom activity neutralizing Naja naja venom through phospholipase A₂ inhibition position it as a distinctive starting scaffold for neglected tropical disease drug discovery [1]. The breadth of biological validation—spanning antiprotozoal, antivenom, anticarcinogenic, antimutagenic, and anti-edema activities—is unmatched by any known single cinnamic acid derivative [1]. For drug discovery programs operating under resource constraints typical of neglected disease research, the ability to explore multiple therapeutic indications from a single chemical starting point maximizes the return on synthetic chemistry investment. The PLA₂ inhibitory activity, in particular, provides a mechanistic link between the antivenom, anti-inflammatory, and anti-edema activities, suggesting a coherent pharmacological rationale for further medicinal chemistry optimization [1].

Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)-2-methylprop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.